2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Catalog No.
S1510385
CAS No.
14812-59-0
M.F
C6H12ClO2P
M. Wt
182.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholan...

CAS Number

14812-59-0

Product Name

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

IUPAC Name

2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Molecular Formula

C6H12ClO2P

Molecular Weight

182.58 g/mol

InChI

InChI=1S/C6H12ClO2P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3

InChI Key

WGPCXYWWBFBNSS-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1(C(OP(O1)Cl)(C)C)C

The exact mass of the compound 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (CAS 14812-59-0), commonly known as TMDP or pinacol chlorophosphite, is a highly specialized, mono-functional phosphitylating reagent. In industrial and analytical procurement, it is primarily sourced as the gold-standard derivatization agent for the quantitative 31P NMR analysis of complex hydroxyl, thiol, and carboxyl-containing mixtures, such as lignins, biocrudes, and polymers [1]. Beyond analytics, TMDP serves as a sterically hindered building block for synthesizing bulky phosphite ligands and specialized battery electrolyte additives [2]. Its core value proposition lies in its pinacol-derived backbone, which provides critical steric shielding that dictates its superior hydrolytic stability and precise 1:1 reaction stoichiometry compared to generic phosphorus halides.

Substituting TMDP with cheaper, generic phosphorus reagents fundamentally compromises both analytical accuracy and synthetic yield. Unsubstituted cyclic chlorophosphites, such as 2-chloro-1,3,2-dioxaphospholane, lack the four critical methyl groups on the ring; consequently, the resulting phosphite triesters are highly susceptible to moisture-induced ring-opening and rapid degradation before NMR acquisition can be completed [1]. Furthermore, attempting to use basic phosphorus trichloride (PCl3) as a low-cost alternative introduces polyfunctional reactivity. Instead of precise 1:1 stoichiometric tagging, PCl3 causes uncontrolled cross-linking and complex multi-substituted mixtures, rendering absolute quantification impossible and ruining downstream synthetic purity[2].

Steric Shielding for Enhanced Derivatizate Stability

The defining structural feature of TMDP is its pinacol backbone, which places four methyl groups adjacent to the dioxaphospholane ring oxygen atoms. This steric bulk severely hinders nucleophilic attack on the phosphorus-oxygen bonds of the resulting phosphite triester. Compared to unsubstituted analogs like ethylene chlorophosphite, TMDP yields derivatized analytes that remain stable in solution (typically pyridine/CDCl3) for extended periods, providing a reliable analytical window for quantitative 31P NMR acquisition without signal loss from ring-opened degradation products [1].

Evidence DimensionDerivatizate hydrolytic and structural stability
Target Compound DataTMDP (tetramethyl-substituted) yields stable phosphite triesters resistant to rapid ring-opening.
Comparator Or Baseline2-Chloro-1,3,2-dioxaphospholane (unsubstituted ethylene backbone) yields triesters prone to rapid degradation.
Quantified DifferenceSignificant extension of the analytical stability window for NMR acquisition.
ConditionsComplex mixture derivatization in pyridine/CDCl3 prior to NMR analysis.

Procurement of the tetramethyl-substituted variant is essential to prevent sample degradation and ensure reproducible quantitative analysis in QA/QC workflows.

Superior Resolution in Thiol Quantification vs. Colorimetric Assays

Recent validations demonstrate that TMDP-enabled 31P NMR provides superior selectivity and resolution for technical-grade thiols compared to traditional methods like Ellman's assay. TMDP successfully derivatizes and quantifies hydrophobic and polymeric multi-thiols with molecular weights up to 8000 g/mol. Crucially, the TMDP protocol easily distinguishes active thiol groups from degradation products via distinct chemical shifts, a capability where conventional colorimetric assays fail entirely, leading to false positives in degraded samples [1].

Evidence DimensionSubstrate scope and degradation product resolution
Target Compound DataTMDP + 31P NMR resolves polymeric thiols up to Mn 8000 g/mol and perfectly distinguishes degradation products.
Comparator Or BaselineEllman's assay (fails for hydrophobic/multifunctional thiols and cannot distinguish degradation products).
Quantified DifferenceBroadened molecular weight applicability (up to 8000 g/mol) and 100% resolution of degraded species interference.
ConditionsTechnical-grade thiol analysis and polymeric multi-thiol quantification.

For polymer synthesis and raw material QA/QC, TMDP provides a reliable, information-rich analytical readout that prevents the use of degraded thiol feedstocks.

Precise 1:1 Stoichiometric Tagging in Complex Matrices

Unlike generic phosphorus halides, TMDP possesses a single reactive P-Cl bond, ensuring a strict 1:1 stoichiometric reaction with accessible hydroxyl groups. In complex matrices like lignin or HTL biocrudes, TMDP quantitatively tags aliphatic OH, phenolic OH, and carboxylic acids without cross-linking. This allows precise integration of distinct chemical shift regions (e.g., 146-147 ppm for aliphatic, 137-144 ppm for phenolic) against an internal standard like cyclohexanol, completely eliminating the poly-substitution artifacts caused by cheaper multi-functional reagents [1].

Evidence DimensionTagging stoichiometry and cross-linking potential
Target Compound DataTMDP provides exact 1:1 mono-functional tagging (1 reactive P-Cl bond).
Comparator Or BaselinePhosphorus trichloride (PCl3) acts as a polyfunctional cross-linker (3 reactive P-Cl bonds).
Quantified Difference100% elimination of multi-substitution and cross-linking artifacts during derivatization.
ConditionsPhosphitylation of multi-hydroxyl matrices (lignin, biocrude) in pyridine/CDCl3 with an internal standard.

Ensures accurate, absolute quantification of functional groups in complex industrial feedstocks, which is impossible with polyfunctional alternatives.

Quantitative 31P NMR Analysis of Lignin and Biocrudes

TMDP is the definitive choice for derivatizing complex lignocellulosic mixtures, allowing distinct, absolute quantification of aliphatic, phenolic, and carboxylic hydroxyl groups without cross-linking artifacts [1].

Advanced Thiol-X Polymer Characterization

Where traditional colorimetric assays fail, TMDP is selected to accurately quantify hydrophobic and multifunctional thiols (up to 8000 g/mol) and identify degradation products in technical-grade polymer feedstocks [2].

Synthesis of Bulky Phosphite Ligands and Battery Additives

Beyond analytics, TMDP's sterically hindered structure makes it an ideal precursor for synthesizing moisture-stable Buchwald-type ligands and phosphite-based Solid Electrolyte Interphase (SEI) formers for energy storage applications [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

182.0263443 Da

Monoisotopic Mass

182.0263443 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Dates

Last modified: 08-15-2023

Explore Compound Types